Ethyl 2-(4-nitrophenyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a chemical compound that belongs to the family of β-keto esters. It is commonly used in the synthesis of various organic compounds due to its versatile nature. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction results in the formation of a covalent bond between the compound and the nucleophile.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate. However, it has been reported to exhibit antimicrobial and antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in lab experiments include its versatility in the synthesis of various organic compounds, its low toxicity, and its relatively low cost. However, its limitations include its limited solubility in polar solvents and its sensitivity to moisture.
Future Directions
There are various future directions for the use of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in scientific research. One potential application is in the synthesis of novel β-keto esters with improved properties for use in medicinal chemistry and materials science. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate can be synthesized by the reaction between ethyl acetoacetate and 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Scientific Research Applications
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate has various applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as β-keto esters, β-diketones, and β-lactones. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.
properties
CAS RN |
10565-18-1 |
---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3 |
InChI Key |
CWLKTUNTDCJRIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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